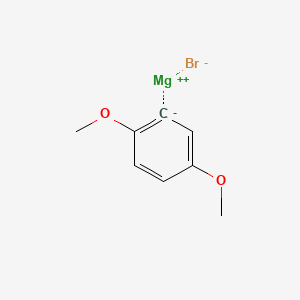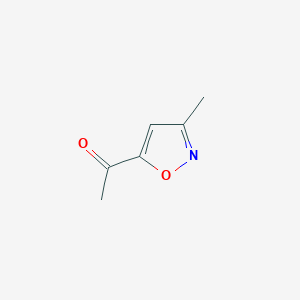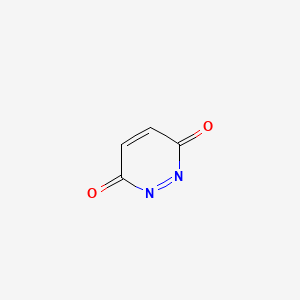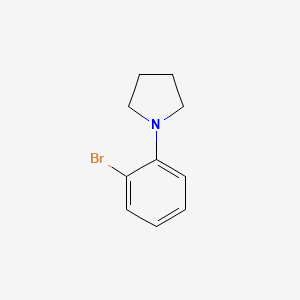
Bromure de 2,5-diméthoxyphénylmagnésium
Vue d'ensemble
Description
2,5-Dimethoxyphenylmagnesium bromide is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. It is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity in forming carbon-carbon bonds. The compound has the molecular formula C8H9BrMgO2 and a molecular weight of 241.36 g/mol .
Applications De Recherche Scientifique
2,5-Dimethoxyphenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Synthesis of complex organic molecules: Used in the formation of carbon-carbon bonds in the synthesis of pharmaceuticals and natural products.
Material science: Utilized in the preparation of polymers and advanced materials.
Medicinal chemistry: Employed in the synthesis of intermediates for drug development.
Biological research: Used to modify biomolecules for studying biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Dimethoxyphenylmagnesium bromide is synthesized through the reaction of 2,5-dimethoxybromobenzene with magnesium metal in an anhydrous solvent such as THF. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction. The general reaction is as follows:
2,5-Dimethoxybromobenzene+Mg→2,5-Dimethoxyphenylmagnesium bromide
Industrial Production Methods
In industrial settings, the production of 2,5-dimethoxyphenylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is often stirred vigorously to ensure complete reaction of the magnesium metal with the bromobenzene derivative .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethoxyphenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it reacts with electrophiles to form new carbon-carbon bonds. Some common reactions include:
Addition to carbonyl compounds: Forms alcohols.
Reaction with epoxides: Opens the epoxide ring to form alcohols.
Coupling reactions: Forms biaryl compounds in the presence of transition metal catalysts.
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters.
Epoxides: Various substituted epoxides.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
Alcohols: From reactions with carbonyl compounds and epoxides.
Biaryl compounds: From coupling reactions.
Mécanisme D'action
The mechanism of action of 2,5-dimethoxyphenylmagnesium bromide involves the nucleophilic attack of the carbon atom bonded to magnesium on an electrophilic center. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic transformations to form new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dimethoxyphenylmagnesium bromide
- 3,5-Dimethoxyphenylmagnesium bromide
- 2,5-Dimethylphenylmagnesium bromide
Uniqueness
2,5-Dimethoxyphenylmagnesium bromide is unique due to the presence of two methoxy groups at the 2 and 5 positions on the benzene ring. These electron-donating groups enhance the nucleophilicity of the compound, making it more reactive compared to its analogs with fewer or differently positioned methoxy groups .
Propriétés
IUPAC Name |
magnesium;1,4-dimethoxybenzene-6-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O2.BrH.Mg/c1-9-7-3-5-8(10-2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUMLBJCEMZKKU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C[C-]=C(C=C1)OC.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454722 | |
| Record name | 2,5-Dimethoxyphenylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62890-98-6 | |
| Record name | 2,5-Dimethoxyphenylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Imidazo[1,2-A]pyrazin-8(7H)-one](/img/structure/B1590739.png)


![2-Chloro-5-methylbenzo[d]thiazole](/img/structure/B1590743.png)




![7-Methoxy-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1590755.png)


